2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Scientific Research Applications
Synthesis and Derivative Development
A foundational approach to creating hexahydro-1H-isoindole-1,3(2H)-dione derivatives begins with 3-sulfolene to generate a series of amino and triazole derivatives through epoxide opening reactions, which offer a basis for further functionalization and application in various scientific domains (Tan et al., 2016). Another study presents a novel method for synthesizing a complex N-phenylphthalimide compound with significant protox inhibiting herbicidal activity, emphasizing the compound's potential in agricultural science (Hai, 2007).
Chemical Structure and Analysis
The detailed crystal structure analysis of related compounds provides insights into the chemical interactions and stability of such molecules, offering a pathway to understand their reactivity and potential for modification for specific applications, such as in material science or drug design (Ming-zhi et al., 2005).
Biological Activity and Potential Applications
Isoindole-1,3(2H)-dione derivatives, including structurally related compounds, have been evaluated for their cytotoxic potentials against various cancer cell lines, indicating their potential use in developing new anticancer agents (Tan et al., 2020). Moreover, the synthesis and evaluation of derivatives for inhibitory effects on carbonic anhydrase isoenzymes suggest applications in medical research, particularly in designing drugs targeting specific enzymatic pathways (Kocyigit et al., 2016).
Herbicidal Activity and Agricultural Applications
Compounds derived from 2-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have shown potent herbicidal activity, underscoring their relevance in developing new herbicides with high efficacy and safety profiles for crops, contributing to sustainable agricultural practices (Huang et al., 2005).
Corrosion Inhibition
Investigations into the use of aza-pseudopeptides derived from related compounds as corrosion inhibitors for mild steel in acidic environments highlight the compound's potential applications in materials science and engineering, particularly in protecting industrial infrastructure (Chadli et al., 2017).
Properties
IUPAC Name |
2-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-13-7-5-12(6-8-13)9-17(23)21-10-14(11-21)22-18(24)15-3-1-2-4-16(15)19(22)25/h1-2,5-8,14-16H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKGVQACQJVLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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